molecular formula C14H18N2O3S B3008748 N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 2097867-94-0

N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B3008748
CAS No.: 2097867-94-0
M. Wt: 294.37
InChI Key: HVORRAIAMIVQNS-UHFFFAOYSA-N
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Description

N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide is a bifunctional amide compound featuring a hydroxycyclohexene moiety and a thiophene-substituted methyl group. The compound’s synthesis likely involves amide coupling or alkylation steps, as inferred from analogous procedures . Structural characterization may employ X-ray crystallography refined via SHELXL and visualized using WinGX/ORTEP .

Properties

IUPAC Name

N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c17-12(15-9-11-5-4-8-20-11)13(18)16-10-14(19)6-2-1-3-7-14/h2,4-6,8,19H,1,3,7,9-10H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVORRAIAMIVQNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNC(=O)C(=O)NCC2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Common NameThis compound
CAS Number2097935-97-0
Molecular FormulaC12H15N3O2S
Molecular Weight237.32 g/mol

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The compound is believed to inhibit specific metabolic pathways, which can lead to therapeutic effects in various conditions.

Target Pathways

  • Antiviral Activity : Preliminary studies indicate that this compound may exhibit antiviral properties, particularly against strains of the influenza virus, by inhibiting viral replication mechanisms.
  • Antimicrobial Effects : The thiophene moiety is known for its antimicrobial properties, suggesting that the compound could be effective against bacterial infections.

Biological Activity Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound.

Case Studies

  • Antiviral Efficacy : Research has shown that compounds with similar structures exhibit significant antiviral activity against Influenza A virus H1N1. These compounds work by disrupting the viral life cycle at multiple stages, including entry and replication.
    • Study Reference : A study published in Journal of Virology demonstrated that derivatives of cyclohexene compounds effectively reduce viral load in infected cells through direct inhibition of viral RNA synthesis .
  • Antimicrobial Properties : A review on thiobenzanilides highlighted their potential as antimicrobial agents. The structural similarity between thiobenzanilides and the compound suggests it may also possess similar activities.
    • Study Reference : The review noted that certain substitutions on thiobenzanilides led to enhanced antimicrobial effects, indicating a promising avenue for further exploration with this compound .

Research Findings

Research into related compounds provides a framework for understanding the biological activity of this compound:

CompoundBiological ActivityReference
N'-[hydroxycyclohexenyl]amideAntiviral (H1N1)Journal of Virology
ThiobenzanilidesAntimicrobialReview on Thiobenzanilides

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and synthetic differences between the target compound and related molecules:

Compound Name Key Functional Groups Molecular Weight (g/mol) Synthesis Method Notable Features
N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide Ethanediamide, hydroxycyclohexene, thiophene Not reported Likely amide coupling/alkylation Bifunctional design for coordination
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Acetamide, dichlorophenyl, thiazol 287.16 Carbodiimide-mediated amide coupling Twisted aromatic rings (61.8°)
Patent compound (Formula A) Ethanediamide, thiazolo-pyridine, cyclohexyl Not reported Multi-step alkylation/amination Designed for bioactivity (unspecified)
β-Hydroxythiofentanyl Piperidinyl, thiophene, propionamide 358.50 Not specified Opioid analog with thiophene moiety
2-Bromo-N-phenyl-1-cyclohexene-1-carboxamide Cyclohexene, bromophenyl, carboxamide 280.16 NaH/Iodomethane alkylation Halogenated cyclohexene derivative

Crystallographic and Computational Insights

  • The target compound’s structure determination likely uses SHELX programs for refinement , as seen in analogous amides . Twisted conformations (e.g., 61.8° dihedral angle in ) may occur if steric hindrance exists between the hydroxycyclohexene and thiophene groups.
  • WinGX/ORTEP could visualize anisotropic displacement parameters, critical for assessing molecular packing and hydrogen-bonding motifs (e.g., N–H⋯N interactions in ).

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